1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
Overview
Description
1,1,3,3-Tetrafluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms and a hydroxyl group attached to a methylated propane backbone
Preparation Methods
The synthesis of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol can be achieved through several routes. One common method involves the reaction of a fluorinated precursor with a suitable alcohol under controlled conditions. For instance, the reaction of 1,1,3,3-tetrafluoropropene with methanol in the presence of a catalyst can yield the desired product. Industrial production methods often involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
1,1,3,3-Tetrafluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert it into different fluorinated hydrocarbons.
Scientific Research Applications
1,1,3,3-Tetrafluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in biochemical studies, especially those involving fluorinated analogs of biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol exerts its effects is largely dependent on its interactions with other molecules. Its fluorinated nature allows it to participate in unique interactions, such as hydrogen bonding and van der Waals forces, which can influence the behavior of the compounds it interacts with. These interactions are crucial in its role as a solvent and reagent in various chemical reactions .
Comparison with Similar Compounds
1,1,3,3-Tetrafluoro-2-methylpropan-2-ol can be compared to other fluorinated alcohols, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has one less fluorine atom, which can affect its reactivity and physical properties.
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol: With two additional fluorine atoms, this compound exhibits different solubility and reactivity characteristics.
2,2,3,3-Tetrafluoro-1-propanol: This isomer has the fluorine atoms positioned differently, leading to variations in its chemical behavior
Properties
IUPAC Name |
1,1,3,3-tetrafluoro-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-4(9,2(5)6)3(7)8/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCRFJWTLYNCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978904 | |
Record name | 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-91-3 | |
Record name | NSC42729 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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